Fecosterol

Catalog No.
S584979
CAS No.
516-86-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fecosterol

CAS Number

516-86-9

Product Name

Fecosterol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1

InChI Key

SLQKYSPHBZMASJ-QKPORZECSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Synonyms

5α-Ergosta-8,24(28)-dien-3β-ol; Faecosterin; Fecosterin; Fecosterol; Δ8,24(28)-ergostadienol

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Understanding Fungal Physiology and Stress Response

Fecosterol plays a crucial role in the cell membrane of yeast, contributing to its structure and fluidity. Research suggests it acts as a secondary sterol, produced under specific conditions like stress or nutrient limitations []. By studying the changes in fecosterol levels, researchers can gain insights into the yeast's physiological response to environmental challenges, potentially leading to improved fermentation processes or the development of stress-resistant strains for industrial applications [, ].

Exploring Antifungal Drug Development

The unique role of fecosterol in the fungal cell membrane has made it a potential target for developing new antifungal drugs. Researchers are investigating compounds that can disrupt the biosynthesis or function of fecosterol, potentially leading to the development of novel antifungal therapies to combat drug-resistant fungal infections.

Investigating Thermotolerance in Yeast

Recent studies have explored the link between fecosterol and thermotolerance, the ability of an organism to withstand high temperatures. Research suggests that altering the sterol composition, including increasing fecosterol levels, can enhance the thermotolerance of yeast strains. This finding has potential implications for optimizing industrial fermentation processes that require high temperatures [].

Fecosterol is classified as a 3beta-sterol with a molecular formula of C28H46O. It possesses a 5alpha-ergostane skeleton characterized by a methylidene group at C-24 and double bonds at the C-8 and C-24(28) positions . This compound is biosynthetically derived from zymosterol through a methylation reaction catalyzed by sterol C24 methyltransferase (ERG6), marking a unique step in the sterol biosynthetic pathway in fungi .

Fecosterol participates in various metabolic reactions, particularly within the sterol biosynthesis pathway. Notably, it can be converted to episterol through specific enzymatic reactions . The conversion of fecosterol to episterol represents one of the key transformations in the fungal sterol biosynthetic pathway.

Key Reactions:

  • Formation: Zymosterol + Methylation → Fecosterol
  • Conversion: Fecosterol ↔ Episterol

Fecosterol exhibits several biological activities, primarily related to its role in cellular membranes. It contributes to membrane fluidity and stability, which are crucial for cell function. Additionally, fecosterol has been studied for its potential effects on cell signaling pathways and its role in the regulation of gene expression in fungi .

The synthesis of fecosterol can be achieved through several methods:

  • Biosynthetic Pathway:
    • Derived from zymosterol via methylation.
    • Catalyzed by sterol C24 methyltransferase (ERG6).
  • Chemical Synthesis:
    • Laboratory synthesis has been reported involving multi-step organic reactions to construct the sterolic framework .

Fecosterol has various applications, particularly in research related to fungal biology and sterol metabolism. Its role as a precursor in the biosynthesis of more complex sterols makes it valuable in studies aimed at understanding fungal physiology and potential antifungal targets. Additionally, fecosterol's structural properties are of interest in pharmaceutical research for developing new therapeutic agents targeting sterols.

Studies have indicated that fecosterol interacts with various cellular components and pathways. Its presence affects the fluidity and permeability of fungal cell membranes, influencing how cells respond to environmental stressors . Furthermore, fecosterol's interactions with specific proteins involved in signaling pathways highlight its potential regulatory roles within cellular processes.

Several compounds share structural similarities with fecosterol. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaKey Features
CholesterolC27H46OPrimary sterol in animals; crucial for membrane integrity.
ErgosterolC28H44OMajor sterol in fungi; plays a role similar to cholesterol.
ZymosterolC27H46OPrecursor to fecosterol; involved in sterol biosynthesis.
SitosterolC28H48OPlant sterol; important for plant cell membranes.

Fecosterol is unique due to its specific methylation at C-24 and the presence of double bonds that differentiate it from other sterols like ergosterol and cholesterol. Its unique structure allows it to perform specialized functions within fungal cells that are not observed in plant or animal sterols.

XLogP3

8.1

Other CAS

516-86-9

Wikipedia

Fecosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Modify: 2023-08-15
Morris, D C; Safe, S; Subden, R E; Detection of the ergosterol and episterol isomers lichesterol and fecosterol in nystatin-resistant mutants of Neurospora crassa, Biochemical Genetics, 126, 459-466. DOI:10.1007/bf00486063 PMID:4282021

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